3-bromo-4-methoxyquinolin-6-amine
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Overview
Description
3-Bromo-4-methoxyquinolin-6-amine is a quinoline derivative with the molecular formula C10H9BrN2O Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-methoxyquinolin-6-amine typically involves the bromination of 4-methoxyquinoline followed by amination. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 3-position of 4-methoxyquinoline. The resulting 3-bromo-4-methoxyquinoline is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methoxyquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids and palladium catalysts under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Bromo-4-methoxyquinolin-6-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxyquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by stabilizing DNA strand breaks created by enzymes like DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and ultimately cell death . The exact molecular pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Bromo-6-methoxyquinoline: Similar in structure but lacks the amine group at the 6-position.
4-Chloro-6-methoxyquinoline: Contains a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
4-Hydroxy-6-methoxyquinoline: Contains a hydroxyl group instead of an amine, leading to different chemical properties and applications.
Uniqueness: 3-Bromo-4-methoxyquinolin-6-amine is unique due to the presence of both bromine and amine groups, which provide distinct reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of various bioactive compounds and advanced materials.
Properties
CAS No. |
2825007-55-2 |
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Molecular Formula |
C10H9BrN2O |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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